

# An In-Depth Technical Guide to 4-Acetyl-4-phenylpiperidine Hydrochloride

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## Compound of Interest

**Compound Name:** 4-Acetyl-4-phenylpiperidine hydrochloride

**Cat. No.:** B080439

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## CAS Number: 10315-03-4

This technical guide provides a comprehensive overview of **4-Acetyl-4-phenylpiperidine hydrochloride**, a key chemical intermediate in pharmaceutical research and development. This document details its physicochemical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its pharmacological context as a member of the 4-phenylpiperidine class of compounds.

## Compound Data

A summary of the key quantitative data for **4-Acetyl-4-phenylpiperidine hydrochloride** is presented below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	10315-03-4	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO·HCl	<a href="#">[2]</a>
Molecular Weight	239.74 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow or light orange crystalline powder	<a href="#">[2]</a>
Melting Point	248 °C	<a href="#">[2]</a>
Purity (typical)	≥98% (HPLC)	<a href="#">[2]</a>
Storage Conditions	2 - 8 °C	<a href="#">[2]</a>

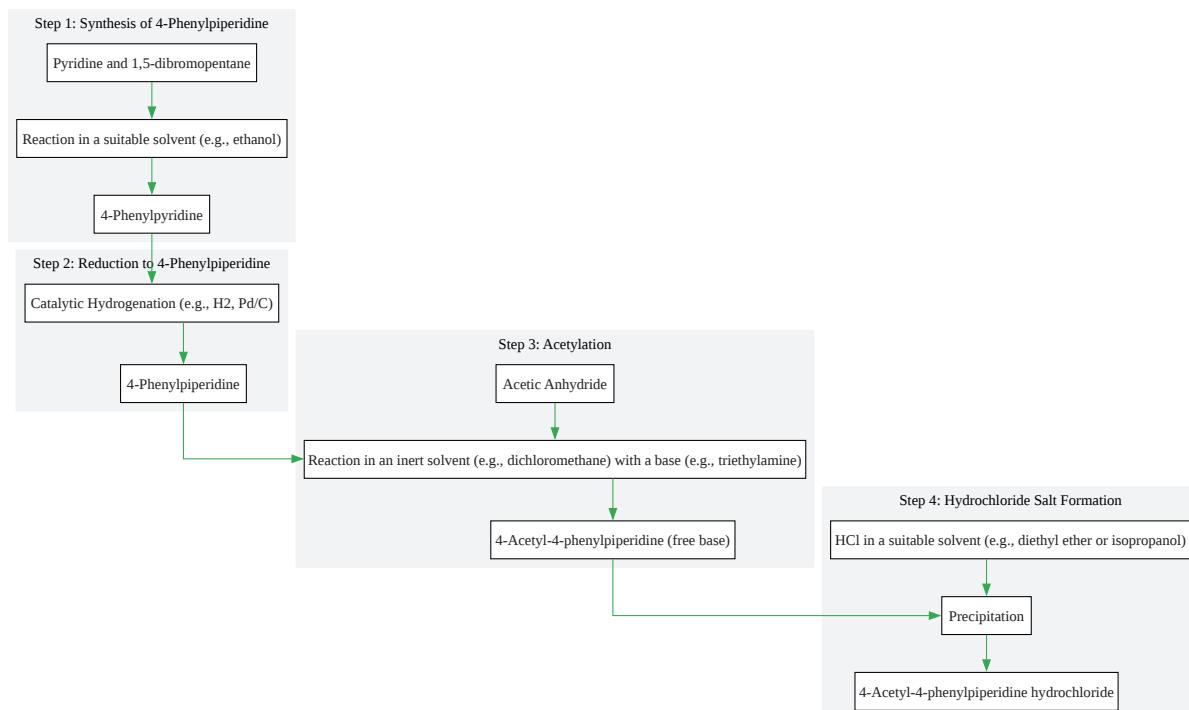
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **4-Acetyl-4-phenylpiperidine hydrochloride**. These protocols are based on established chemical principles and analogous procedures reported in the scientific literature.

### Synthesis of 4-Acetyl-4-phenylpiperidine Hydrochloride

The synthesis of **4-Acetyl-4-phenylpiperidine hydrochloride** can be approached through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, adapted from procedures for related 4-phenylpiperidine derivatives.

#### Experimental Workflow for Synthesis

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Caption: A plausible synthetic workflow for **4-Acetyl-4-phenylpiperidine hydrochloride**.

### Detailed Methodology:

- **Synthesis of 4-Phenylpiperidine:** This intermediate can be synthesized via several established routes. One common method involves the reaction of pyridine with a suitable precursor that introduces the phenyl group, followed by reduction of the pyridine ring. Alternatively, commercially available 4-phenylpyridine can be reduced.
- **Reduction of 4-Phenylpyridine:** 4-Phenylpyridine is dissolved in a suitable solvent such as ethanol. The reduction is carried out via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until completion.
- **Acetylation of 4-Phenylpiperidine:** The resulting 4-phenylpiperidine is dissolved in an anhydrous, inert solvent like dichloromethane. A slight excess of a base, such as triethylamine, is added to scavenge the acid produced during the reaction. Acetic anhydride is then added dropwise to the cooled solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up and Formation of the Free Base:** The reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Acetyl-4-phenylpiperidine as a free base.
- **Formation of the Hydrochloride Salt:** The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
- **Isolation:** The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield **4-Acetyl-4-phenylpiperidine hydrochloride**.

## Purification by Recrystallization

To achieve high purity, the synthesized **4-Acetyl-4-phenylpiperidine hydrochloride** can be purified by recrystallization.

### General Recrystallization Protocol:

- Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.
- Dissolution: The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution.
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and adsorbed impurities.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Analytical Methods

The identity and purity of **4-Acetyl-4-phenylpiperidine hydrochloride** can be confirmed using various analytical techniques.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed and validated for determining the purity of the compound.

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.
- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220-260 nm, to be determined by UV-Vis spectroscopy).
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

#### Spectroscopic Characterization:

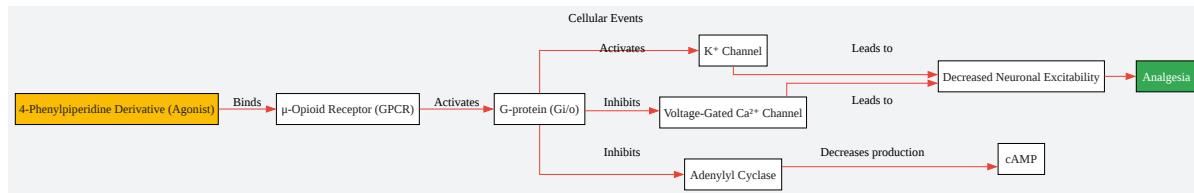
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are essential for confirming the chemical structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. Data for the free base and related structures can be found in the literature to aid in spectral interpretation.[6][7]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - The FTIR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include those for the N-H stretch of the piperidinium ion, C-H stretches (aromatic and aliphatic), the C=O stretch of the ketone, and C=C stretches of the aromatic ring.[8][9]

## Pharmacological Context and Mechanism of Action

**4-Acetyl-4-phenylpiperidine hydrochloride** belongs to the 4-phenylpiperidine class of compounds, many of which exhibit pharmacological activity, particularly as analgesics.[10] These compounds often act as agonists at opioid receptors, primarily the  $\mu$ -opioid receptor.[11][12]

#### Opioid Receptor Signaling Pathway

The analgesic effects of 4-phenylpiperidine derivatives are generally mediated through the activation of  $\mu$ -opioid receptors, which are G-protein coupled receptors (GPCRs).[13][14] The binding of an agonist like a 4-phenylpiperidine derivative initiates a signaling cascade.



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Caption: Simplified signaling pathway of  $\mu$ -opioid receptor activation by a 4-phenylpiperidine agonist.

Mechanism of Analgesia:

- Receptor Binding: The 4-phenylpiperidine derivative binds to and activates the  $\mu$ -opioid receptor on the surface of neurons.[15][16]
- G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates an associated intracellular G-protein (of the Gi/o type).[15]
- Downstream Effects: The activated G-protein dissociates into its subunits, which then modulate downstream effectors:
  - Inhibition of Adenyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[15]
  - Modulation of Ion Channels: The G-protein subunits also directly interact with ion channels. They inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane.[15]

- Reduced Neuronal Excitability: The net effect of these actions is a decrease in neuronal excitability and a reduction in the transmission of pain signals.[17] This occurs in key areas of the pain pathway within the central nervous system.[14][17]

This technical guide provides foundational information for researchers working with **4-Acetyl-4-phenylpiperidine hydrochloride**. For further in-depth studies, it is recommended to consult the primary scientific literature and safety data sheets (SDS) for this compound.

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